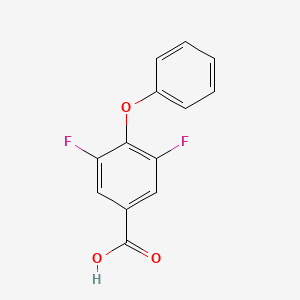

3,5-Difluoro-4-phenoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Difluoro-4-phenoxybenzoic acid is a chemical compound with the molecular formula C13H8F2O3 It is characterized by the presence of two fluorine atoms and a phenoxy group attached to a benzoic acid core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-phenoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production process.

化学反応の分析

Types of Reactions

3,5-Difluoro-4-phenoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols.

Coupling Reactions: The phenoxy group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively.

科学的研究の応用

Pharmaceutical Applications

3,5-Difluoro-4-phenoxybenzoic acid has been investigated for its role in drug development. Its structural characteristics make it a candidate for synthesizing various biologically active compounds.

Case Study: Synthesis of Antioxidant Agents

A study conducted on quinazolinone derivatives demonstrated that compounds synthesized from this compound exhibited notable antioxidant activities. The synthesized derivatives were evaluated using DPPH and hydrogen peroxide assays, showing significant efficacy compared to standard ascorbic acid .

| Compound | DPPH Activity (%) | H₂O₂ Activity (%) |

|---|---|---|

| 8b | 85 | 78 |

| Ascorbic Acid | 90 | 80 |

This indicates that derivatives of this compound can serve as potential templates for developing new antioxidant drugs.

Agrochemical Applications

The compound is also relevant in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides.

Case Study: Insecticidal Activity

Research has shown that derivatives of this compound can be transformed into effective pyrethroid intermediates. For instance, the synthesis of 3-phenoxy-4-fluorobenzoic acid from this compound has been linked to the production of insecticides with acaricidal properties .

| Intermediate | Target Pest | Efficacy (%) |

|---|---|---|

| 3-Phenoxy-4-fluorobenzoic Acid | Various insects | >90 |

Such findings highlight the compound's utility in developing effective pest control agents.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products.

Case Study: Toxicological Assessment

A joint FAO/WHO meeting assessed the toxicological profile of several compounds, including derivatives of this compound. The studies indicated no acute effects at doses up to 500 mg/kg body weight, suggesting a favorable safety margin for agricultural applications .

作用機序

The mechanism of action of 3,5-Difluoro-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenoxy group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

類似化合物との比較

Similar Compounds

- 3,4-Difluorobenzoic acid

- 4-Phenoxybenzoic acid

- 3,5-Difluorobenzoic acid

Uniqueness

3,5-Difluoro-4-phenoxybenzoic acid is unique due to the combination of fluorine atoms and a phenoxy group on the benzoic acid core. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

生物活性

3,5-Difluoro-4-phenoxybenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions and a phenoxy group at the 4 position of the benzoic acid structure. This compound has garnered attention due to its potential biological activities, including herbicidal properties and possible anti-inflammatory effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H8F2O3

- Molecular Weight : Approximately 250.21 g/mol

The structural characteristics of this compound contribute to its reactivity and interaction with biological systems. The fluorine atoms enhance the compound's binding affinity to various enzymes and receptors, which may modulate their activity.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It functions by inhibiting specific plant growth processes, making it a candidate for agricultural applications. Studies have shown that this compound can disrupt metabolic pathways in plants, leading to reduced growth and development.

Anti-inflammatory Effects

In addition to its herbicidal properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This potential has been investigated through various in vitro studies that assess its effects on inflammatory markers and pathways.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and subsequent physiological effects.

- Receptor Binding : The presence of fluorine atoms enhances binding affinity to certain receptors, which may result in modulation of signaling pathways associated with inflammation and growth regulation.

Research Findings

Several studies have explored the biological activity of this compound:

- Toxicological Studies : Investigations into the toxicological profile of related compounds suggest potential risks associated with exposure. For instance, in silico analyses have indicated that derivatives may exhibit harmful effects such as neurotoxicity and reproductive dysfunction .

- Comparative Studies : Comparative analyses with structurally similar compounds reveal differences in biological activities. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-3-phenoxybenzoic acid | Fluorine at position 4 | Primarily studied for pesticide properties |

| 3,5-Difluoro-4-hydroxybenzoic acid | Hydroxy group instead of phenoxy | Exhibits different biological activities |

| 2-Fluoro-4-phenoxybenzoic acid | Fluorine at position 2 | Different herbicidal properties compared to others |

These comparisons highlight how variations in functional groups can significantly affect chemical behavior and biological activity.

Case Studies

- Herbicidal Efficacy : A study demonstrated that application of this compound resulted in a significant reduction in weed biomass compared to untreated controls. This suggests its potential utility as an effective herbicide in agricultural settings.

- Inflammatory Response Modulation : In vitro experiments showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, indicating a possible mechanism for its anti-inflammatory effects.

Future Research Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its herbicidal and anti-inflammatory effects.

- Toxicological Assessments : Comprehensive evaluations of its safety profile in various biological systems to inform regulatory decisions.

特性

IUPAC Name |

3,5-difluoro-4-phenoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-10-6-8(13(16)17)7-11(15)12(10)18-9-4-2-1-3-5-9/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQKOWGPDCDFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。